molecular formula C16H20N2O2S B495096 3-(1-Cyclohexyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

3-(1-Cyclohexyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Cat. No.: B495096
M. Wt: 304.4 g/mol
InChI Key: QPHBYFQFLMXRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of WAY-312567 involves several steps, including the formation of the benzimidazole ring and the subsequent attachment of the cyclohexyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for WAY-312567 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

WAY-312567 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

WAY-312567 is unique due to its specific inhibition of shikimate kinase in Mycobacterium tuberculosis . Similar compounds include:

    WAY-306880: Another shikimate kinase inhibitor with a different molecular structure.

    WAY-316606: A compound with similar biological activity but different chemical properties.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Properties

IUPAC Name

3-(1-cyclohexylbenzimidazol-2-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c19-15(20)10-11-21-16-17-13-8-4-5-9-14(13)18(16)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHBYFQFLMXRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3N=C2SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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